3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid
Overview
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3ClF4O2. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the benzene ring.
Scientific Research Applications
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds can target the respiratory system .
Mode of Action
A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been reported to inhibit the membrane fusion between the influenza a virus and the endosome of host cells .
Biochemical Pathways
It’s known that similar compounds can affect the pathways related to hdl metabolism and atherosclerotic plaque development .
Pharmacokinetics
It’s known that similar compounds can exhibit excellent lipophilicity and binding affinity, which could impact their bioavailability .
Result of Action
A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been reported to exhibit an inhibition of 022 µM on the membrane fusion between the virus and the endosome of the host cells .
Action Environment
It’s known that similar compounds should be stored in a dry, cool, and well-ventilated place .
Biochemical Analysis
Cellular Effects
It is known that benzoic acid derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and trifluoromethylation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A similar compound with a pyridine ring instead of a benzene ring.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: A derivative with an aldehyde group instead of a carboxylic acid group.
Uniqueness
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid is unique due to its specific combination of chloro, fluoro, and trifluoromethyl substituents on the benzoic acid core. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets .
Properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINXNXRHKMRASA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378686 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129931-45-9 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What is the main focus of the research paper regarding 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid?
A1: The research paper [] centers on outlining a novel process for synthesizing this compound. Instead of focusing on the compound's applications or properties, it delves into the chemical reactions and conditions required for its production. Two distinct synthesis pathways are proposed, both utilizing 3-chloro-4-fluorobenzotrifluoride as a starting material and employing different reaction mechanisms and reagents to achieve the desired product.
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